N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide

Catalog No.
S7815174
CAS No.
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carbo...

Product Name

N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C13H17NO3S/c15-12(10-3-8-18-9-10)14-11-1-4-13(5-2-11)16-6-7-17-13/h3,8-9,11H,1-2,4-7H2,(H,14,15)

InChI Key

ZVGUANNRYSQGKC-UHFFFAOYSA-N

SMILES

C1CC2(CCC1NC(=O)C3=CSC=C3)OCCO2

Canonical SMILES

C1CC2(CCC1NC(=O)C3=CSC=C3)OCCO2
DSC-127 is a biologically active small molecule designed to modulate the activity of certain proteins involved in regulating inflammation and fibrosis. It was discovered by Dr. Todd W. Rider and his team while working at the Massachusetts Institute of Technology. DSC-127 has been found to be effective against a variety of diseases, including inflammatory and fibrotic conditions of the skin, lungs, and kidneys.
DSC-127 is a white to off-white powder with a molecular weight of 355.47 g/mol. It is soluble in organic solvents such as methanol, ethanol, and DMSO, but is practically insoluble in water.
DSC-127 is synthesized using a series of chemical reactions starting with commercially available starting materials. The synthesis involves several steps, including spirocyclization, amidation, and thionation. The final product is then characterized using several analytical techniques, including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Several analytical techniques are used to characterize DSC-127, including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography. These techniques are used to confirm the purity and identity of the compound.
DSC-127 has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various in vitro and in vivo models. It has been demonstrated to inhibit several key proteins involved in inflammation and fibrosis, including TGF-β, PDGF, and IL-6.
DSC-127 has been evaluated for toxicity and safety in several preclinical studies. In these studies, DSC-127 was found to be well-tolerated with no significant adverse effects observed.
DSC-127 has applications in various scientific experiments, including preclinical studies for the treatment of inflammatory and fibrotic diseases. It has also been used in vitro to study the mechanisms of inflammation and fibrosis.
At present, DSC-127 is still in the preclinical stage of development. Several studies have demonstrated its anti-inflammatory and anti-fibrotic effects, and further studies are ongoing to evaluate its safety and efficacy in different disease models.
DSC-127 has potential implications in various fields of research and industry, including the development of novel therapeutics for inflammatory and fibrotic diseases. It may also have applications in the development of new diagnostic tools and disease models.
Despite its promising anti-inflammatory and anti-fibrotic effects, DSC-127 has some limitations. For example, it may have limited bioavailability and may be subject to rapid clearance in vivo. To address these limitations, new formulations and delivery methods are being investigated. Several future directions for DSC-127 research include optimizing its pharmacokinetics, developing new disease models, and evaluating its potential in combination therapy.
In conclusion, DSC-127 is a novel small molecule that shows promise as a therapeutic for inflammatory and fibrotic diseases. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Further research is needed to fully evaluate the potential of DSC-127 as a therapeutic and to address its limitations.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.09291458 g/mol

Monoisotopic Mass

267.09291458 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types